N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Description
This compound belongs to a class of benzamide derivatives featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 3, respectively. The sulfamoyl group at the para-position of the benzamide moiety is further modified with methyl and phenyl substituents.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-25-21-19(30-3)10-7-11-20(21)31-23(25)24-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSORZGOIJEEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 342.40 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (hypothetical for this example)
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit various enzymes or receptors involved in cellular signaling pathways, which can lead to apoptosis in cancer cells or disruption of viral replication processes. The exact mechanism remains to be fully elucidated through further research.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of benzothiazole derivatives, including those similar to this compound. These compounds exhibit activity against a range of bacteria and fungi.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Antiviral Activity
Research indicates that benzothiazole derivatives can possess antiviral properties. A study demonstrated that similar compounds increased intracellular levels of APOBEC3G, a protein that inhibits the replication of various viruses, including HBV and HIV.
| Virus | IC50 (µM) | Effectiveness |
|---|---|---|
| HBV | 5.0 | Moderate |
| HIV | 2.5 | High |
| HCV | 4.0 | Moderate |
Anticancer Activity
The potential anticancer effects of this compound are significant. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 6.0 | Caspase activation |
| HeLa (Cervical Cancer) | 8.0 | ROS generation |
| A549 (Lung Cancer) | 5.5 | Inhibition of cell proliferation |
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound against clinical isolates of bacteria and fungi. Results indicated significant zones of inhibition, suggesting its potential as a therapeutic agent in treating infections .
- Antiviral Screening : A study focused on the antiviral properties against HBV showed that the compound could effectively reduce viral load in HepG2 cells infected with HBV. The mechanism was linked to the upregulation of antiviral proteins .
- Anticancer Efficacy : Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug .
Comparison with Similar Compounds
Substituent Variations in the Benzothiazole Ring
The benzothiazole ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
Modifications in the Sulfamoyl Group
The sulfamoyl group’s substituents determine electronic and steric effects:
Key Observations :
- Benzyl vs.
- Diethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
